propanedioate](/img/structure/B11522142.png)
Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl](methyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE is a complex organic compound with a unique structure that includes a triazine ring substituted with diphenylamino and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diphenylamino-1,3,5-triazine with di-tert-butyl malonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce carboxylic acids.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A UV absorber with similar structural features.
Di-tert-butylchlorophosphine: Used as a ligand in catalytic reactions.
Uniqueness
1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C27H31ClN4O4 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
ditert-butyl 2-[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2-methylpropanedioate |
InChI |
InChI=1S/C27H31ClN4O4/c1-25(2,3)35-21(33)27(7,22(34)36-26(4,5)6)20-29-23(28)31-24(30-20)32(18-14-10-8-11-15-18)19-16-12-9-13-17-19/h8-17H,1-7H3 |
InChI Key |
DGAKRWPEPCDYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


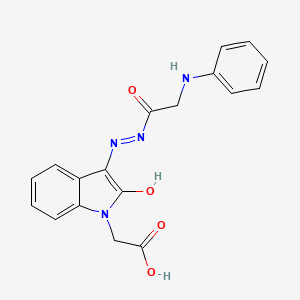
![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11522086.png)
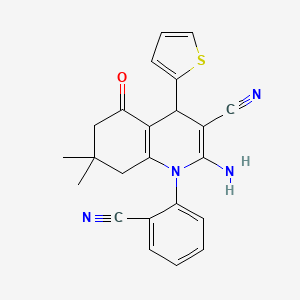
![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)
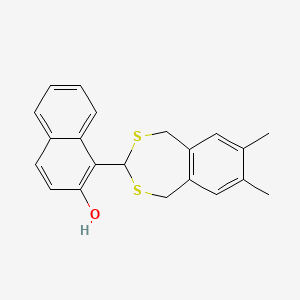
![N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide](/img/structure/B11522101.png)
![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)

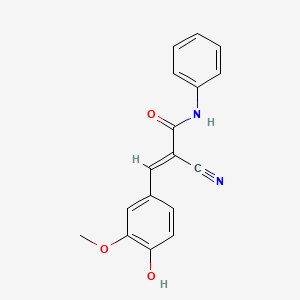
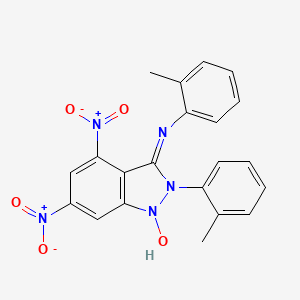
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-fluorobenzamide (non-preferred name)](/img/structure/B11522119.png)
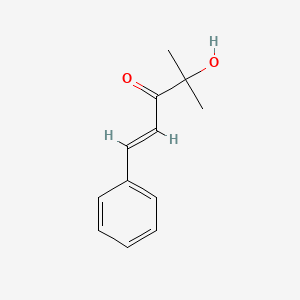
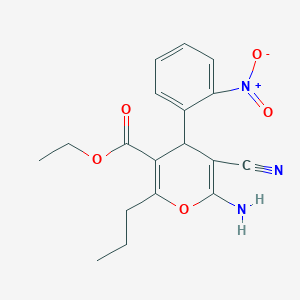
![3-amino-2-(4-chlorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11522123.png)
